molecular formula C8H11N3O3S B14812357 3-Amino-5-cyclopropoxypyridine-2-sulfonamide

3-Amino-5-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14812357
M. Wt: 229.26 g/mol
InChI Key: AVXKRCAOPDEOLM-UHFFFAOYSA-N
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Description

3-Amino-5-cyclopropoxypyridine-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-cyclopropoxypyridine-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it uses readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of oxidizing agents such as N-chlorosuccinimide (NCS) in the presence of a base .

Industrial Production Methods: In industrial settings, the production of sulfonamides, including this compound, is streamlined by using continuous flow processes. These processes enhance the efficiency and scalability of the synthesis, reducing waste generation and improving overall yield .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-cyclopropoxypyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and N-chlorosuccinimide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products: The major products formed from these reactions include sulfonyl derivatives, sulfinamides, and various substituted pyridine derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

3-amino-5-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C8H11N3O3S/c9-7-3-6(14-5-1-2-5)4-11-8(7)15(10,12)13/h3-5H,1-2,9H2,(H2,10,12,13)

InChI Key

AVXKRCAOPDEOLM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)S(=O)(=O)N)N

Origin of Product

United States

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